molecular formula C12H12ClNO5S B2570935 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride CAS No. 1803588-04-6

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride

Cat. No.: B2570935
CAS No.: 1803588-04-6
M. Wt: 317.74
InChI Key: GDSNVUOBVGDVHB-UHFFFAOYSA-N
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Description

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H12ClNO5S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 1,3-dioxoisoindoline-2-carboxylic acid, followed by chlorination using thionyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition .

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids .

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is exploited in various chemical modifications and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride lies in its high reactivity due to the presence of the sulfonyl chloride group. This makes it a valuable reagent in organic synthesis and chemical biology .

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5S/c13-20(17,18)8-7-19-6-5-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSNVUOBVGDVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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